Bis-Polyethylene Glycol 13-acid is a synthetic compound characterized by its dual terminal carboxylic acid groups and a polyethylene glycol backbone. The chemical structure allows for enhanced solubility in aqueous environments, making it particularly useful in bioconjugation applications. This compound is often employed as a linker in the synthesis of Proteolysis Targeting Chimeras, commonly referred to as PROTACs, which are innovative molecules designed to induce targeted protein degradation.
The biological activity of Bis-Polyethylene Glycol 13-acid is largely dependent on its application in PROTAC technology. By linking to target proteins and E3 ligases, it facilitates the ubiquitination and subsequent degradation of specific proteins within cells. This mechanism has significant implications for therapeutic interventions in various diseases, including cancer . Its hydrophilic nature enhances cellular uptake and solubility, contributing to its efficacy.
Several methods exist for synthesizing Bis-Polyethylene Glycol 13-acid:
Bis-Polyethylene Glycol 13-acid has a variety of applications, including:
Interaction studies involving Bis-Polyethylene Glycol 13-acid primarily focus on its binding efficiency with target proteins and E3 ligases. These studies assess how effectively the compound facilitates protein degradation and how it interacts with various cellular components. The hydrophilic nature of the compound aids in its interactions within biological systems, enhancing its potential applications .
Several compounds share structural similarities with Bis-Polyethylene Glycol 13-acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Bis-Polyethylene Glycol 8-acid | Shorter PEG chain with two carboxylic acids | Potentially lower solubility and reactivity |
Bis-Polyethylene Glycol 12-acid | Intermediate PEG chain length | May offer different solubility profiles |
Bis-PEG13-NHS Ester | Contains NHS ester groups | More reactive towards amines than carboxylic acids |
Bis-Propargyl-PEG13 | Contains propargyl groups | Enables click chemistry applications |
The unique aspect of Bis-Polyethylene Glycol 13-acid lies in its balance between hydrophilicity and reactivity, making it particularly suitable for applications that require stable linkages while maintaining solubility in biological environments.
Bis-PEG13-acid (C30H58O17) is synthesized through controlled functionalization of polyethylene glycol (PEG) chains. A common approach involves activating terminal hydroxyl groups of PEG-13 (13 ethylene glycol units) with carboxylic acid moieties. Key methods include:
Scalable production employs flow chemistry to maintain stoichiometric control, with purification via dialysis (1–3 kDa MWCO) or size-exclusion chromatography.
Chain Length (n) | Molecular Weight (g/mol) | Solubility (H2O, mg/mL) | Crystallinity (%) |
---|---|---|---|
1 | 162.1 | 1,200 | 12 |
13 | 690.8 | 950 | 8 |
29 | 1,395.6 | 600 | <5 |
Key Trends:
Bis-PEG13-acid serves as a critical linker component in Proteolysis-Targeting Chimera technology, facilitating the formation of ternary complexes between target proteins and E3 ubiquitin ligases [9] [21]. The thirteen ethylene glycol units provide optimal spacing to enable productive protein-protein interactions while maintaining sufficient flexibility for conformational adjustments during complex formation [21] [22].
Research demonstrates that polyethylene glycol-based linkers enhance ternary complex formation through improved solubility and reduced aggregation compared to purely alkyl-based alternatives [21]. The bifunctional carboxylic acid groups of Bis-PEG13-acid enable conjugation to both warhead molecules targeting proteins of interest and E3 ligase recruitment elements [4] [9]. This dual functionality is essential for the heterobifunctional nature of Proteolysis-Targeting Chimera molecules [22].
The length of Bis-PEG13-acid corresponds to optimal linker dimensions identified in systematic structure-activity relationship studies [21]. Linkers containing 12-15 ethylene oxide units demonstrate superior degradation efficiency compared to shorter or longer alternatives, as they provide adequate spacing without excessive flexibility that could impair ternary complex stability [25]. The polyethylene glycol backbone enhances cellular permeability, a critical factor given the typically high molecular weight of Proteolysis-Targeting Chimera molecules [22].
Mechanistic studies reveal that Bis-PEG13-acid contributes to the catalytic nature of protein degradation by facilitating rapid dissociation and reassociation of ternary complexes [22] [23]. The hydrophilic properties of the polyethylene glycol spacer prevent non-specific protein interactions that could interfere with the intended degradation pathway [21]. Furthermore, the chemical stability of the linker under physiological conditions ensures consistent performance throughout the degradation process [26].
Parameter | Value/Range | Impact on Proteolysis-Targeting Chimera Function |
---|---|---|
Optimal Linker Length | 12-15 ethylene oxide units | Optimal spacing between E3 ligase and target protein |
Flexibility Factor | High conformational flexibility | Allows conformational adjustments for ternary complex formation |
Ternary Complex Formation | Enhanced with polyethylene glycol spacers | Facilitates protein-protein interactions |
Degradation Efficiency | Dependent on linker composition | Polyethylene glycol units enhance stability and reduce aggregation |
Cellular Permeability | Improved with polyethylene glycol incorporation | Hydrophilic nature improves cell uptake |
Target Selectivity | Maintained through proper spacing | Prevents steric interference with binding sites |
Catalytic Activity | Sub-stoichiometric concentrations | Enables multiple degradation cycles |
Bis-PEG13-acid represents an advanced solution for Antibody-Drug Conjugate linker design, addressing critical challenges in payload stability, controlled release, and therapeutic window optimization [11] [28]. The compound's homobifunctional architecture enables site-specific conjugation strategies that maintain antibody binding affinity while ensuring efficient drug delivery [29] [31].
The polyethylene glycol backbone provides several advantages over traditional linker technologies [28] [29]. The hydrophilic nature of Bis-PEG13-acid reduces the aggregation tendency commonly observed with hydrophobic linkers, thereby improving the stability and solubility of the final conjugate [11]. This characteristic is particularly important for maintaining consistent drug-to-antibody ratios during manufacturing and storage [32].
Site-specific conjugation approaches utilizing Bis-PEG13-acid demonstrate superior homogeneity compared to random conjugation methods [31]. The terminal carboxylic acid groups can be activated using standard coupling reagents to form stable amide bonds with primary amine groups on antibodies or payload molecules [15]. This controlled conjugation strategy enables precise drug-to-antibody ratio control, eliminating the batch-to-batch variability associated with heterogeneous conjugation methods [32].
The linker design facilitates optimal payload release kinetics through enzymatic cleavage mechanisms [30]. Under lysosomal conditions following cellular internalization, the Bis-PEG13-acid linker can be designed to release active drug molecules while maintaining the structural integrity of the antibody portion [34]. This selective release mechanism minimizes off-target toxicity by ensuring drug activation occurs primarily within target cells [33].
Recent advances in Antibody-Drug Conjugate technology demonstrate that polyethylene glycol-based linkers like Bis-PEG13-acid enable the development of next-generation conjugates with improved therapeutic indices [11] [29]. The flexible spacer allows for optimal positioning of drug molecules relative to the antibody binding domain, preventing steric hindrance that could compromise antigen recognition [33].
Design Aspect | Bis-PEG13-acid Contribution | Clinical Benefit |
---|---|---|
Linker Stability | Provides stable amide bonds after activation | Maintains stability during circulation |
Payload Release Mechanism | Cleavable under lysosomal conditions | Ensures payload release only in target cells |
Drug-to-Antibody Ratio | Enables controlled ratio through bifunctional design | Consistent dosing and reduced batch variation |
Conjugation Site | Site-specific conjugation via carboxylic acid groups | Maintains antibody binding affinity |
Hydrophilicity | High water solubility reduces aggregation | Improved pharmacokinetic properties |
Aggregation Prevention | Polyethylene glycol backbone prevents hydrophobic interactions | Enhanced therapeutic window |
Off-Target Toxicity | Selective release in target cells | Reduced systemic side effects |
Bis-PEG13-acid serves as a versatile functionalization agent for diverse nanoparticle platforms, enhancing their drug delivery capabilities through improved stability, targeting efficiency, and biocompatibility [35] [36]. The bifunctional nature of the compound enables the simultaneous attachment of targeting ligands and therapeutic payloads to nanoparticle surfaces [37].
Polymeric nanoparticle systems benefit significantly from Bis-PEG13-acid functionalization through enhanced colloidal stability and reduced protein adsorption [35] [40]. The polyethylene glycol chains create a hydrophilic corona around nanoparticles, preventing aggregation in physiological media and extending circulation time [39]. This stealth effect is crucial for avoiding clearance by the reticuloendothelial system and achieving effective tissue penetration [41].
The compound's application in surface functionalization follows established conjugation protocols where carboxylic acid groups are activated for covalent attachment to amine-functionalized nanoparticles [36] [37]. The resulting polyethylene glycol spacer provides optimal distance between the nanoparticle core and attached ligands, reducing steric hindrance and maximizing binding efficiency [36]. This spacing effect is particularly important for antibody-functionalized nanoparticles where antigen recognition depends on proper antibody orientation [41].
Research demonstrates that Bis-PEG13-acid functionalization improves drug encapsulation efficiency in polymeric nanoparticle systems [40]. The flexible polyethylene glycol chains facilitate the incorporation of both hydrophilic and hydrophobic drug molecules, expanding the range of therapeutics that can be effectively delivered [40]. The controlled release characteristics are enhanced through the barrier properties of the polyethylene glycol coating, which modulates drug diffusion rates [36].
Nanoparticle targeting applications benefit from the spacer properties of Bis-PEG13-acid, which positions targeting molecules at optimal distances from the particle surface [38]. This configuration enhances the multivalent binding effects essential for strong cell-particle interactions while preventing non-specific binding that could compromise selectivity [41]. The enhanced permeability and retention effect is also improved through the prolonged circulation time achieved with polyethylene glycol functionalization [38].
Nanoparticle Type | Functionalization Method | Drug Loading Capacity | Targeting Efficiency |
---|---|---|---|
Polymeric Nanoparticles | Surface conjugation via carboxylic acids | High with poly(lactic-co-glycolic acid)-polyethylene glycol systems | Enhanced with polyethylene glycol spacers |
Liposomes | Lipid bilayer incorporation | Moderate with polyethylene glycol-lipid conjugates | Improved circulation time |
Gold Nanoparticles | Thiol-gold interactions with polyethylene glycol spacer | Low but highly specific | Precise cellular targeting |
Magnetic Nanoparticles | Surface coating for stability | Variable depending on coating | Magnetic guidance capability |
Graphene-based Materials | Covalent attachment to defect sites | Moderate with good stability | Passive and active targeting |
Bis-PEG13-acid provides advanced capabilities for site-specific protein modification, offering superior alternatives to conventional random PEGylation approaches [42] [45]. The controlled bifunctional architecture enables precise attachment strategies that preserve protein activity while enhancing pharmacokinetic properties [43] [46].
The terminal carboxylic acid groups of Bis-PEG13-acid can be selectively activated for conjugation to specific amino acid residues, particularly lysine and N-terminal amines [15] [46]. This selectivity enables the development of homogeneous protein conjugates with consistent properties, avoiding the heterogeneity associated with random modification approaches [45]. Site-specific conjugation strategies using Bis-PEG13-acid have demonstrated superior retention of biological activity compared to conventional methods [46].
Conformational stability studies reveal that PEGylation with Bis-PEG13-acid can enhance protein folding stability through specific stabilizing interactions [13] [45]. The polyethylene glycol chains provide protection against proteolytic degradation while maintaining sufficient flexibility to preserve protein function [44]. The optimal length of thirteen ethylene glycol units represents a balance between stabilization effects and minimal steric interference [13].
The pharmacokinetic benefits of Bis-PEG13-acid modification include extended circulation half-life, reduced renal clearance, and decreased immunogenicity [42] [43]. These improvements result from the hydrodynamic size increase and charge shielding effects of the polyethylene glycol modification [44]. The bifunctional nature of Bis-PEG13-acid enables the attachment of additional functional groups, such as targeting ligands or imaging agents, without compromising the primary stabilization benefits [47].
Advanced conjugation strategies utilize the controlled reactivity of Bis-PEG13-acid to achieve site-specific modification through engineered cysteine residues or unnatural amino acid incorporation [46]. These approaches enable precise control over modification sites, minimizing impacts on protein active sites or binding domains [45]. The resulting conjugates demonstrate improved therapeutic indices through enhanced stability and reduced off-target effects [42].
PEGylation Method | Advantages | Limitations | Bis-PEG13-acid Compatibility |
---|---|---|---|
Random Lysine Modification | Simple procedure, well-established | Heterogeneous products, potential activity loss | High - reactive with amine groups |
Site-Specific Cysteine Conjugation | Homogeneous products, controlled sites | Requires cysteine introduction, limited sites | Moderate - requires linker modification |
N-Terminal PEGylation | Minimal activity loss, specific location | Limited to N-terminus only | High - direct conjugation possible |
Enzymatic PEGylation | Mild conditions, high selectivity | Requires specific enzyme systems | Moderate - depends on enzyme specificity |
Click Chemistry Approaches | Bioorthogonal, precise control | May require unnatural amino acids | High - can be modified for click reactions |